molecular formula C8H7Br2NO B14809016 2,3-Dibromo-4-cyclopropoxypyridine

2,3-Dibromo-4-cyclopropoxypyridine

Cat. No.: B14809016
M. Wt: 292.95 g/mol
InChI Key: CSQJBTIIFCEIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-4-cyclopropoxypyridine is an organic compound with the molecular formula C8H7Br2NO It is a brominated pyridine derivative, characterized by the presence of two bromine atoms at the 2nd and 3rd positions and a cyclopropoxy group at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4-cyclopropoxypyridine typically involves the bromination of a suitable pyridine precursor. One common method is the dibromination of 4-cyclopropoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more efficient brominating agents, as well as solvent recovery systems, would be implemented to minimize environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4-cyclopropoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized pyridine derivatives with functional groups like hydroxyl or carbonyl.

    Reduction Products: Reduced pyridine derivatives with hydrogenated positions.

    Coupling Products: Biaryl or alkyl-aryl pyridine derivatives.

Scientific Research Applications

2,3-Dibromo-4-cyclopropoxypyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-cyclopropoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine atoms and the cyclopropoxy group can influence its binding affinity and specificity, affecting the overall biological response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dibromo-4-cyclopropoxypyridine is unique due to the presence of both bromine atoms and the cyclopropoxy group, which confer distinct chemical and physical properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

Molecular Formula

C8H7Br2NO

Molecular Weight

292.95 g/mol

IUPAC Name

2,3-dibromo-4-cyclopropyloxypyridine

InChI

InChI=1S/C8H7Br2NO/c9-7-6(12-5-1-2-5)3-4-11-8(7)10/h3-5H,1-2H2

InChI Key

CSQJBTIIFCEIHX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.